1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione is a complex organic compound characterized by the presence of trifluoromethyl groups and phospholan rings. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione typically involves multiple steps, including the formation of the pyrrole-2,5-dione core and the subsequent introduction of the trifluoromethyl and phospholan groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl and phospholan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and phospholan rings play a crucial role in its binding affinity and reactivity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl groups but differs in its core structure and functional groups.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in different chemical reactions and applications.
(S)-3-(3,5-Bis(trifluoromethyl)phenyl)-1-(2′-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-[1,1′-binaphthalen]-2-yl)-1-isopropylurea: A complex compound with similar functional groups but different overall structure.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione is unique due to its combination of trifluoromethyl groups and phospholan rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,4-bis(2,5-dimethylphospholan-1-yl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F6NO2P2/c1-12-5-6-13(2)34(12)19-20(35-14(3)7-8-15(35)4)22(33)31(21(19)32)18-10-16(23(25,26)27)9-17(11-18)24(28,29)30/h9-15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIFPFNHJKOVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1C2=C(C(=O)N(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)P4C(CCC4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F6NO2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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